[Bis(trimethylsilyl)methylidene](2,4,6-trimethylphenyl)phosphane
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Overview
Description
Bis(trimethylsilyl)methylidenephosphane is a unique organophosphorus compound with the molecular formula C16H29PSi2. This compound is characterized by the presence of trimethylsilyl groups and a trimethylphenyl group attached to a phosphane core. It is known for its stability and reactivity, making it a valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenephosphane typically involves the reaction of trimethylsilyl chloride with a suitable phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)methylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
Bis(trimethylsilyl)methylidenephosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphine-related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of phosphine-based drugs.
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl)methylidenephosphane involves its interaction with various molecular targets and pathways. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound. The phosphane core can interact with metal centers, making it a valuable ligand in catalysis. The compound’s reactivity is influenced by the electronic properties of the trimethylphenyl group, which can modulate its behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)methylidenephosphane: Similar in structure but with tert-butyl groups instead of trimethyl groups.
Bis(trimethylsilyl)methylidenephosphane oxide: An oxidized form of the compound with different reactivity and applications.
Uniqueness
Bis(trimethylsilyl)methylidenephosphane is unique due to its combination of trimethylsilyl and trimethylphenyl groups, which provide a balance of stability and reactivity. This makes it a versatile compound in various chemical applications, distinguishing it from other similar compounds .
Properties
CAS No. |
89982-70-7 |
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Molecular Formula |
C16H29PSi2 |
Molecular Weight |
308.54 g/mol |
IUPAC Name |
bis(trimethylsilyl)methylidene-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C16H29PSi2/c1-12-10-13(2)15(14(3)11-12)17-16(18(4,5)6)19(7,8)9/h10-11H,1-9H3 |
InChI Key |
USEIBVCPCCOMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P=C([Si](C)(C)C)[Si](C)(C)C)C |
Origin of Product |
United States |
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